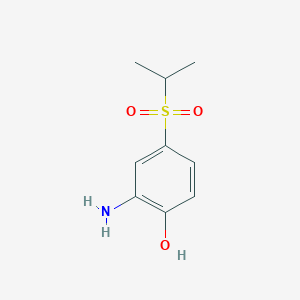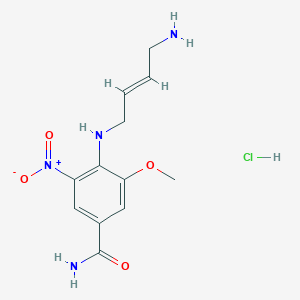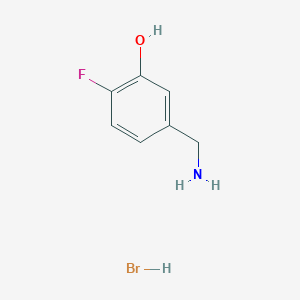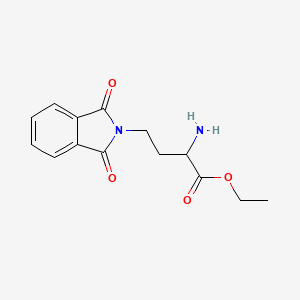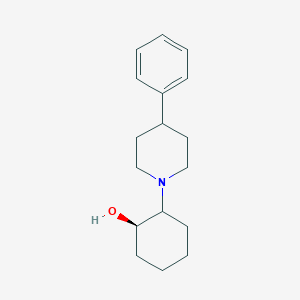
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of a cyclohexanol ring substituted with a 4-phenyl-1-piperidinyl group. The compound’s chirality is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- typically involves the reaction of cyclohexanone with 4-phenylpiperidine under specific conditions. The reaction is often catalyzed by a chiral catalyst to ensure the desired (1R) configuration. The process may involve:
Reduction of Cyclohexanone: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The 4-phenylpiperidine is added to the reduced cyclohexanone under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced chiral catalysts can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The phenyl and piperidinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halogenated or alkylated cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol,1-methyl-2-(4-phenyl-1-piperidinyl)-,(1R,2R)-rel-: A similar compound with a methyl group substitution.
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R,2R)-rel-: A stereoisomer with different spatial arrangement.
Uniqueness
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1R)- is unique due to its specific (1R) configuration, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C17H25NO |
|---|---|
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
(1R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16?,17-/m1/s1 |
Clave InChI |
YSSBJODGIYRAMI-ZYMOGRSISA-N |
SMILES isomérico |
C1CCC([C@@H](C1)O)N2CCC(CC2)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


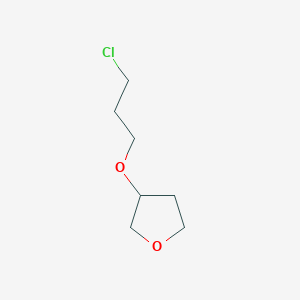
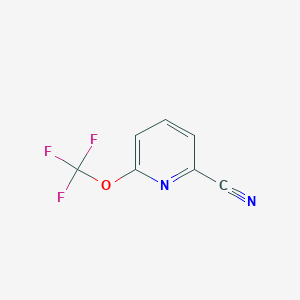
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
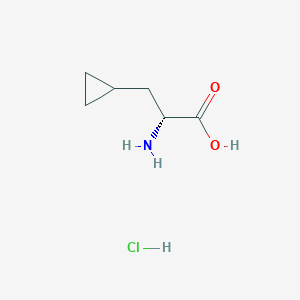
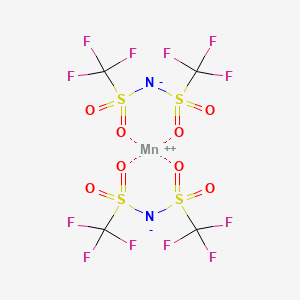
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
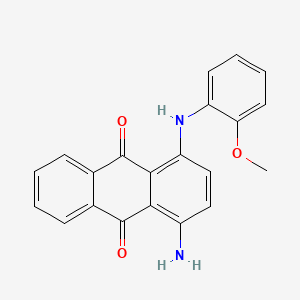
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
